TrxR-IN-6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

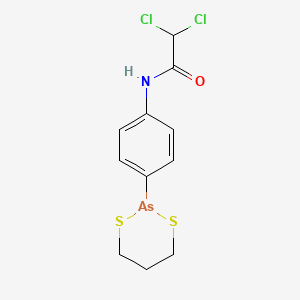

Molecular Formula |

C11H12AsCl2NOS2 |

|---|---|

Molecular Weight |

384.2 g/mol |

IUPAC Name |

2,2-dichloro-N-[4-(1,3,2-dithiarsinan-2-yl)phenyl]acetamide |

InChI |

InChI=1S/C11H12AsCl2NOS2/c13-10(14)11(16)15-9-4-2-8(3-5-9)12-17-6-1-7-18-12/h2-5,10H,1,6-7H2,(H,15,16) |

InChI Key |

BNFHKOYMQVMSQZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CS[As](SC1)C2=CC=C(C=C2)NC(=O)C(Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

TrxR-IN-6: A Technical Guide to a Potent Thioredoxin Reductase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of TrxR-IN-6, a potent and selective inhibitor of thioredoxin reductase (TrxR). The document details its mechanism of action, summarizes key quantitative data, and outlines the experimental methodologies used to characterize its activity.

Core Mechanism of Action

This compound is a covalent inhibitor that selectively targets the thioredoxin reductase 1 (TrxR1) isoform. Its mechanism involves the formation of a covalent bond with the C-terminal active site of the enzyme. This irreversible inhibition leads to an accumulation of reactive oxygen species (ROS), inducing oxidative stress and subsequently triggering cell death through pathways such as apoptosis and ferroptosis. Furthermore, this compound has been shown to degrade the STAT3 protein, a key regulator of tumor cell proliferation and survival.

Signaling Pathway of this compound

The following diagram illustrates the proposed signaling cascade initiated by this compound.

Caption: Signaling pathway of this compound leading to tumor cell death.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified across various cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentrations (IC50).

| Parameter | Cell Line | Value | Assay Type |

| IC50 | A549 (Lung Carcinoma) | 0.28 µM | Cell Viability |

| IC50 | HCT116 (Colon Carcinoma) | 0.19 µM | Cell Viability |

| IC50 | HeLa (Cervical Cancer) | 0.21 µM | Cell Viability |

| IC50 | HepG2 (Hepatocellular Carcinoma) | 0.35 µM | Cell Viability |

| IC50 | K562 (Chronic Myelogenous Leukemia) | 0.11 µM | Cell Viability |

| IC50 | MCF7 (Breast Adenocarcinoma) | 0.25 µM | Cell Viability |

Experimental Protocols and Methodologies

Detailed experimental protocols are crucial for the replication and validation of scientific findings. While exhaustive, step-by-step protocols are often proprietary to the discovering laboratory, this section outlines the general methodologies employed in the characterization of this compound.

Thioredoxin Reductase (TrxR) Activity Assay

This assay is fundamental to determining the inhibitory potency of this compound against its target enzyme.

-

Principle: The activity of TrxR is measured by monitoring the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by the enzyme in the presence of NADPH. The product, 5-thio-2-nitrobenzoic acid (TNB), can be detected spectrophotometrically at 412 nm.

-

General Procedure:

-

Recombinant human TrxR1 is incubated with varying concentrations of this compound in a reaction buffer (e.g., potassium phosphate buffer with EDTA).

-

The reaction is initiated by adding a mixture of NADPH and DTNB.

-

The increase in absorbance at 412 nm is monitored over time using a plate reader.

-

The rate of the reaction is calculated and compared to a control without the inhibitor to determine the percentage of inhibition.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell Viability Assay

This assay assesses the cytotoxic effects of this compound on cancer cell lines.

-

Principle: Common methods like the MTT or CellTiter-Glo assay are used. The MTT assay measures the metabolic activity of cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The CellTiter-Glo assay quantifies ATP, an indicator of metabolically active cells.

-

General Procedure (MTT Assay):

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

After the incubation period, the MTT reagent is added to each well, and the plates are incubated for a few hours to allow for formazan crystal formation.

-

A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.

-

The absorbance of the resulting colored solution is measured, typically at 570 nm.

-

Cell viability is expressed as a percentage of the untreated control, and IC50 values are determined.

-

Western Blot Analysis

Western blotting is employed to investigate the effects of this compound on the expression levels of specific proteins, such as STAT3 and markers of apoptosis.

-

Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and then uses specific antibodies to detect the protein of interest.

-

General Procedure:

-

Cells are treated with this compound for a designated time.

-

The cells are lysed to extract total protein, and the protein concentration is determined.

-

Equal amounts of protein from each sample are loaded onto an SDS-PAGE gel for separation.

-

The separated proteins are transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., anti-STAT3, anti-cleaved caspase-3).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

A chemiluminescent substrate is added, and the resulting signal is detected using an imaging system.

-

Experimental Workflow

The following diagram provides a logical workflow for the initial characterization of a novel TrxR inhibitor like this compound.

Caption: A generalized experimental workflow for TrxR inhibitor characterization.

Discovery and Synthesis of TrxR-IN-6: A Technical Guide

Disclaimer: As of November 2025, there is no publicly available scientific literature identifying a specific molecule designated "TrxR-IN-6". This technical guide, therefore, presents a representative discovery and synthesis workflow for a hypothetical selective thioredoxin reductase inhibitor, herein named this compound. The methodologies, data, and pathways described are based on established principles in the field of medicinal chemistry and drug discovery for this target class, providing a framework for researchers, scientists, and drug development professionals.

Introduction

The thioredoxin (Trx) system, comprising thioredoxin, thioredoxin reductase (TrxR), and NADPH, is a pivotal component of the cellular antioxidant defense and redox signaling pathways.[1][2] Mammalian TrxRs are selenoenzymes that are crucial for maintaining the reduced state of thioredoxin.[1][3] Notably, many cancer cells exhibit elevated levels of TrxR, which contributes to their resistance to apoptosis and chemotherapy.[2][4] This overexpression makes TrxR a compelling target for the development of novel anticancer agents.[2][4][5] TrxR inhibitors aim to disrupt the cellular redox balance, leading to an accumulation of reactive oxygen species (ROS) and subsequent induction of cancer cell death.[6][7] This guide outlines the discovery, synthesis, and characterization of a hypothetical, potent, and selective TrxR inhibitor, this compound.

Discovery Workflow

The discovery of this compound is conceptualized as a multi-step process beginning with a high-throughput screen (HTS) to identify initial hits from a diverse chemical library. Promising candidates from the HTS undergo rigorous secondary screening and lead optimization to improve potency, selectivity, and drug-like properties.

Synthesis of this compound

The hypothetical synthesis of this compound is designed as a two-step process. The first step involves a nucleophilic substitution reaction to form an intermediate, followed by a condensation reaction to yield the final product.

References

- 1. What are TrxR inhibitors and how do they work? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Thioredoxin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 5. youtube.com [youtube.com]

- 6. Synthesis and molecular recognition studies on small-molecule inhibitors for thioredoxin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of hydroxytyrosol as thioredoxin reductase 1 inhibitor to induce apoptosis and G1/S cell cycle arrest in human colorectal cancer cells via ROS generation - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Thioredoxin Reductase Inhibition in Inducing Oxidative Stress: A Technical Guide

Disclaimer: As of November 2025, the specific compound "TrxR-IN-6" is not documented in publicly available scientific literature. This guide will therefore utilize a representative and well-characterized thioredoxin reductase inhibitor, Auranofin, to provide an in-depth technical overview of how inhibition of the thioredoxin system induces oxidative stress. The principles, experimental methodologies, and signaling pathways described are broadly applicable to potent TrxR inhibitors.

Executive Summary

The thioredoxin (Trx) system, comprising thioredoxin reductase (TrxR), thioredoxin (Trx), and NADPH, is a critical regulator of cellular redox homeostasis.[1] TrxR, a selenoenzyme, is the only known enzyme to reduce oxidized Trx, thereby maintaining a pool of reducing equivalents essential for scavenging reactive oxygen species (ROS), DNA synthesis, and the regulation of transcription factors and apoptosis.[2][3] Inhibition of TrxR disrupts this delicate balance, leading to an accumulation of ROS and a state of oxidative stress. This guide provides a technical examination of the mechanisms by which TrxR inhibitors induce oxidative stress, detailing the subsequent cellular signaling events. It includes a summary of quantitative data, comprehensive experimental protocols, and visual representations of the key pathways involved.

The Thioredoxin System and Oxidative Stress

The mammalian thioredoxin system is a cornerstone of cellular antioxidant defense. TrxR catalyzes the NADPH-dependent reduction of the active site disulfide in Trx.[1] Reduced Trx, in turn, reduces a vast array of substrate proteins, including peroxiredoxins (Prxs), which are crucial for detoxifying peroxides.[3] The system also influences the redox state of key signaling molecules, such as apoptosis signal-regulating kinase 1 (ASK1) and transcription factors like NF-κB and Nrf2.[2][4]

Inhibition of TrxR leads to a decrease in reduced Trx, impairing the cell's ability to neutralize ROS. This results in an accumulation of ROS, such as superoxide (O₂⁻) and hydrogen peroxide (H₂O₂), leading to oxidative damage to lipids, proteins, and DNA, and the activation of stress-response signaling pathways.[5]

Quantitative Data on TrxR Inhibition

The following tables summarize key quantitative data for the representative TrxR inhibitor, Auranofin.

Table 1: Inhibitory Activity of Auranofin against Thioredoxin Reductase

| Parameter | Value | Cell-Free/Cell-Based | Reference |

| IC₅₀ (Purified H. pylori TrxR) | 88 nM | Cell-Free | [6] |

| IC₅₀ (Cytosolic TrxR1) | ~20-50 nM | Cell-Free | [7] |

| IC₅₀ (Mitochondrial TrxR2) | ~20-50 nM | Cell-Free | [7] |

Table 2: Effects of Auranofin on Cell Viability and ROS Production

| Cell Line | Concentration | Effect | Measurement | Reference |

| Human Breast Cancer Stem Cells (MDA-MB-231) | 0.5 - 2 µM | Increased ROS production, mitochondrial dysfunction, DNA damage, and cell death | Flow cytometry with ROS-sensitive dyes | [2] |

| Human Cervical Cancer Cells | Not specified | Increased radiosensitivity | Clonogenic survival assays | [2] |

| SJL/J mice with RR-EAE | Not specified | Amelioration of clinical features, upregulation of Nrf2 signaling, downregulation of oxidative/pro-inflammatory mediators | Immunohistochemistry, Western blot, ELISA | [6] |

Key Signaling Pathways Affected by TrxR Inhibition

Inhibition of TrxR and the subsequent increase in oxidative stress trigger several critical signaling pathways.

The Keap1-Nrf2 Pathway

Under normal conditions, the transcription factor Nrf2 is kept inactive through its interaction with Keap1, which facilitates its ubiquitination and proteasomal degradation. Upon oxidative or electrophilic stress, reactive cysteines in Keap1 are modified, leading to a conformational change that prevents Nrf2 degradation. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a battery of cytoprotective genes, including those for antioxidant enzymes and the components of the thioredoxin system itself.[6][8] Inhibition of TrxR can lead to the activation of the Nrf2 pathway as a compensatory response to the increased oxidative stress.[6][9]

Apoptosis Induction

Prolonged and severe oxidative stress induced by TrxR inhibition can trigger apoptosis through multiple mechanisms. One key pathway involves the redox-sensitive protein, Apoptosis Signal-regulating Kinase 1 (ASK1). Under normal reducing conditions, ASK1 is kept in an inactive state through its association with reduced Trx.[10][11] When Trx becomes oxidized due to TrxR inhibition, it dissociates from ASK1, leading to ASK1 activation. Activated ASK1 then initiates a downstream phosphorylation cascade involving MAP kinases (p38 and JNK), ultimately leading to the activation of caspases and apoptosis.[10]

Detailed Experimental Protocols

Thioredoxin Reductase Activity Assay

This protocol is based on the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by TrxR.[12][13]

Materials:

-

TrxR Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, 2 mM EDTA)

-

DTNB solution (10 mM in assay buffer)

-

NADPH solution (10 mM in assay buffer)

-

TrxR specific inhibitor (e.g., Auranofin)

-

Cell or tissue lysate

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 412 nm

Procedure:

-

Sample Preparation: Homogenize cells or tissues in cold TrxR Assay Buffer. Centrifuge at 10,000 x g for 15 minutes at 4°C. Collect the supernatant (lysate) and determine the protein concentration.[12]

-

Assay Setup: Prepare two sets of reactions for each sample: one for total DTNB reduction and one with the TrxR inhibitor to measure background activity.

-

Reaction Mixture: In a 96-well plate, add the following to each well:

-

50 µL of sample (lysate)

-

10 µL of TrxR inhibitor (for background wells) or 10 µL of assay buffer (for total activity wells)

-

-

Initiate Reaction: Add 40 µL of a master mix containing:

-

10 µL NADPH solution

-

30 µL DTNB solution

-

-

Measurement: Immediately measure the increase in absorbance at 412 nm every minute for 10-20 minutes at 37°C.

-

Calculation: Calculate the rate of change in absorbance (ΔA/min). The TrxR-specific activity is the difference between the total activity and the activity in the presence of the inhibitor.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[14][15]

Materials:

-

DCFH-DA stock solution (10 mM in DMSO)

-

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Cell culture medium

-

TrxR inhibitor of interest

-

Fluorescence microplate reader, flow cytometer, or fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate (for plate reader), 6-well plate (for flow cytometry), or on coverslips (for microscopy) and allow them to adhere overnight.

-

Probe Loading: Wash the cells once with warm PBS or HBSS. Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.[15]

-

Washing: Wash the cells twice with warm PBS or HBSS to remove excess probe.

-

Treatment: Add fresh medium containing the TrxR inhibitor at the desired concentrations. Include appropriate vehicle controls.

-

Incubation: Incubate for the desired time period.

-

Measurement:

-

Plate Reader: Measure fluorescence intensity (excitation ~485 nm, emission ~528 nm).

-

Flow Cytometer: Harvest the cells, resuspend in PBS, and analyze using the FL1 channel (green fluorescence).[15]

-

Microscopy: Mount the coverslips and visualize using a fluorescence microscope with a FITC filter set.

-

-

Data Analysis: Quantify the change in fluorescence relative to the control to determine the increase in ROS levels.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[16][17]

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Cell culture medium

-

TrxR inhibitor of interest

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microplate

-

Microplate reader capable of reading absorbance at ~570 nm

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of the TrxR inhibitor. Include vehicle controls.

-

Incubation: Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well.[16]

-

Incubation: Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[16]

-

Measurement: Measure the absorbance at ~570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Conclusion

Inhibition of thioredoxin reductase is a potent strategy for inducing oxidative stress in cells. By disrupting the central hub of cellular redox control, TrxR inhibitors lead to an accumulation of ROS, which in turn can activate adaptive responses like the Nrf2 pathway or, at higher levels, trigger apoptotic cell death. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to investigate the effects of TrxR inhibitors and their potential as therapeutic agents. While the specific compound "this compound" remains uncharacterized in the public domain, the principles outlined herein using the representative inhibitor Auranofin are fundamental to understanding the consequences of targeting the thioredoxin system.

References

- 1. Thioredoxin reductase - Wikipedia [en.wikipedia.org]

- 2. Thioredoxin reductase: An emerging pharmacologic target for radiosensitization of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Thioredoxin System of Mammalian Cells and Its Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thioredoxin and Thioredoxin Target Proteins: From Molecular Mechanisms to Functional Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. THIOREDOXIN REDUCTASE INHIBITION REDUCES RELAXATION BY INCREASING OXIDATIVE STRESS AND S-NITROSYLATION IN MOUSE AORTA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Auranofin Modulates Thioredoxin Reductase/Nrf2 Signaling in Peripheral Immune Cells and the CNS in a Mouse Model of Relapsing–Remitting EAE [mdpi.com]

- 7. Thioredoxin Reductase and Organometallic Complexes: A Pivotal System to Tackle Multidrug Resistant Tumors? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TrxR1 as a Potent Regulator of the Nrf2-Keap1 Response System - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Upregulation of thioredoxin system via Nrf2-antioxidant responsive element pathway in adaptive-retinal neuroprotection in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Thioredoxin Reductase and its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Unraveling the Double-Edged Sword: TrxR-IN-6, a Potent Thioredoxin Reductase Inhibitor and its Impact on Cellular Redox Homeostasis

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The thioredoxin (Trx) system, composed of NADPH, thioredoxin reductase (TrxR), and thioredoxin, is a pivotal antioxidant system essential for maintaining cellular redox balance, supporting cell growth, and preventing oxidative damage. In cancer cells, this system is often upregulated to counteract the high levels of reactive oxygen species (ROS) associated with rapid proliferation and metabolic activity, making it a prime target for therapeutic intervention. TrxR-IN-6, a novel quinoline-3-carbonitrile derivative, has emerged as a potent and specific covalent inhibitor of thioredoxin reductase. This technical guide provides an in-depth analysis of this compound, detailing its mechanism of action, its profound effects on cellular redox homeostasis, and the experimental methodologies used to elucidate its activity.

Mechanism of Action: Covalent Inhibition of Thioredoxin Reductase

This compound acts as an irreversible inhibitor of thioredoxin reductase. Its mechanism involves the covalent modification of the enzyme's active site. The electrophilic nature of the quinoline-3-carbonitrile scaffold of this compound allows it to form a stable covalent bond with the essential selenocysteine residue in the C-terminal active site of TrxR. This covalent adduction effectively and permanently inactivates the enzyme, preventing it from reducing its substrate, thioredoxin.

Effects on Cellular Redox Homeostasis

The inhibition of TrxR by this compound initiates a cascade of events that dramatically shifts the cellular redox balance towards an oxidative state.

Accumulation of Reactive Oxygen Species (ROS)

By incapacitating the Trx system, this compound leads to a significant accumulation of intracellular ROS. The primary function of the Trx system is to reduce oxidized proteins and detoxify ROS. Its inhibition leaves the cell vulnerable to oxidative damage from endogenous metabolic processes and external stressors.

Induction of Apoptosis

The overwhelming oxidative stress induced by this compound triggers the intrinsic apoptotic pathway. Elevated ROS levels lead to mitochondrial dysfunction, characterized by the loss of mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c into the cytoplasm. This initiates a caspase cascade, culminating in programmed cell death.

Endoplasmic Reticulum (ER) Stress and DNA Damage

The disruption of redox homeostasis also extends to the endoplasmic reticulum, leading to ER stress. Furthermore, the excess ROS can directly damage cellular macromolecules, including lipids, proteins, and DNA, resulting in significant DNA damage and contributing to the cytotoxic effects of this compound.

Quantitative Data on this compound Activity

The potency of this compound has been quantified through various in vitro assays. The following tables summarize the key findings.

Table 1: Inhibitory Activity of this compound against Thioredoxin Reductase

| Parameter | Value |

| IC50 (TrxR1) | 0.45 µM |

Table 2: Cytotoxic Activity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (48h) |

| A549 | Lung Cancer | 2.8 µM |

| MCF-7 | Breast Cancer | 3.5 µM |

| HCT116 | Colon Cancer | 2.1 µM |

| U87 | Glioblastoma | 4.2 µM |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound.

Thioredoxin Reductase (TrxR) Activity Assay (DTNB Reduction Assay)

Principle: This assay measures the NADPH-dependent reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to 5-thio-2-nitrobenzoic acid (TNB), which produces a yellow color that can be monitored spectrophotometrically at 412 nm.

Protocol:

-

Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4), 10 mM EDTA, and 0.24 mM NADPH.

-

Add 2-50 µL of the sample (cell lysate or purified TrxR) to a 96-well plate.

-

For inhibitor studies, pre-incubate the sample with varying concentrations of this compound for 30 minutes at room temperature.

-

Initiate the reaction by adding 30 µL of 10 mM DTNB solution.

-

Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

-

Calculate the rate of TNB formation. The TrxR activity is proportional to the rate of increase in absorbance.

Measurement of Intracellular ROS (DCFH-DA Assay)

Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Inside the cell, it is deacetylated by esterases to 2',7'-dichlorodihydrofluorescein (DCFH), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Protocol:

-

Seed cells in a 96-well black plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time.

-

Remove the treatment medium and wash the cells with phosphate-buffered saline (PBS).

-

Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.

-

Wash the cells with PBS to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic or necrotic cells.

Protocol:

-

Treat cells with this compound for the desired time.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour. Live cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Conclusion

This compound is a potent covalent inhibitor of thioredoxin reductase that effectively disrupts cellular redox homeostasis. Its ability to induce significant oxidative stress, leading to apoptosis, ER stress, and DNA damage, underscores its potential as an anticancer agent. The detailed experimental protocols provided herein offer a robust framework for researchers to further investigate the multifaceted biological activities of this compound and other TrxR inhibitors. This in-depth understanding is crucial for the continued development of novel therapeutic strategies targeting the thioredoxin system in cancer and other diseases characterized by redox dysregulation.

The Impact of TrxR-IN-6 on Cancer Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism and impact of TrxR-IN-6, a potent and selective inhibitor of thioredoxin reductase (TrxR), on the proliferation of cancer cells. The document provides a comprehensive overview of the core mechanism of action, detailed experimental protocols, and quantitative data to support further research and development in oncology.

Core Mechanism of Action: Induction of Ferroptosis

This compound exerts its anticancer effects primarily through the induction of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1][2][3] The thioredoxin system, with TrxR as a key component, is a crucial antioxidant system in cells, responsible for maintaining cellular redox homeostasis.[4][5] Cancer cells often exhibit elevated levels of reactive oxygen species (ROS) and are highly dependent on antioxidant systems like the thioredoxin system for survival and proliferation.[6]

By inhibiting TrxR, this compound disrupts the cellular redox balance, leading to an accumulation of ROS and subsequent lipid peroxidation, which ultimately culminates in ferroptotic cell death.[7] This mechanism is distinct from other forms of programmed cell death, such as apoptosis. A key player in the downstream pathway of TrxR inhibition is Glutathione Peroxidase 4 (GPX4), a central regulator of ferroptosis that is indirectly inhibited by the disruption of the thioredoxin system, leading to the accumulation of lethal lipid hydroperoxides.[1][2]

Quantitative Data: Potency of Thioredoxin Reductase Inhibitors

The following table summarizes the 50% inhibitory concentration (IC50) values of various TrxR inhibitors across different cancer cell lines, demonstrating their potent anti-proliferative activity.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Indolequinone 9 (IQ9) | MDA-MB-231 | Triple-Negative Breast Cancer | 0.272 | [8] |

| Indolequinone 9 (IQ9) | MDA-MB-468 | Triple-Negative Breast Cancer | 0.44 | [8] |

| Indolequinone 9 (IQ9) | MDA-MB-436 | Triple-Negative Breast Cancer | 0.2-2 | [9] |

| Indolequinone 9 (IQ9) | MCF-7 | Luminal Breast Cancer | 0.64 | [8] |

| Indolequinone 9 (IQ9) | T47D | Luminal Breast Cancer | 0.62 | [8] |

| 2-Bromo-2-nitro-1,3-propanediol (BP) | AsPC-1 | Pancreatic Cancer | 56.25 | [4] |

| 2-Bromo-2-nitro-1,3-propanediol (BP) | OVCAR-5 | Ovarian Cancer | 47 | [4] |

| 2-Bromo-2-nitro-1,3-propanediol (BP) | HeLa | Cervical Cancer | 22 | [4] |

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

This protocol outlines the measurement of cell viability by quantifying ATP, which indicates the presence of metabolically active cells.

Materials:

-

Opaque-walled multiwell plates (96-well or 384-well)

-

Mammalian cells in culture medium

-

This compound or other test compounds

-

CellTiter-Glo® Reagent (Promega)

-

Orbital shaker

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in opaque-walled multiwell plates at a density that ensures logarithmic growth during the experiment.

-

Compound Treatment: Add the desired concentrations of this compound or other test compounds to the wells. Include vehicle-only wells as a negative control.

-

Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

-

Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Cell Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Luminescence Measurement: Record the luminescence using a plate reader.

-

Data Analysis: Normalize the luminescence readings of treated wells to the vehicle control wells to determine the percentage of cell viability.

Lipid Peroxidation Assay (C11-BODIPY)

This protocol describes the detection of lipid peroxidation, a key hallmark of ferroptosis, using the fluorescent probe C11-BODIPY 581/591.

Materials:

-

Cultured cells

-

This compound or other test compounds

-

C11-BODIPY 581/591 probe (e.g., from Thermo Fisher Scientific)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Treatment: Treat cultured cells with this compound or other compounds for the desired time.

-

Probe Loading: Incubate the cells with 1-10 µM C11-BODIPY 581/591 in culture medium for 30-60 minutes at 37°C.

-

Washing: Wash the cells twice with PBS to remove unincorporated probe.

-

Image Acquisition (Microscopy): Acquire fluorescent images using a microscope equipped with filters for both the reduced (red fluorescence) and oxidized (green fluorescence) forms of the probe.

-

Flow Cytometry Analysis: Alternatively, harvest the cells and analyze the shift in fluorescence from red to green using a flow cytometer.

-

Data Analysis: Quantify lipid peroxidation by calculating the ratio of green to red fluorescence intensity. An increase in this ratio indicates a higher level of lipid peroxidation.[10]

Western Blotting for Ferroptosis Markers

This protocol details the detection of key protein markers of ferroptosis, such as GPX4 and ACSL4, by western blotting.[1]

Materials:

-

Treated and untreated cell pellets

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-GPX4, anti-ACSL4, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Lyse cell pellets in ice-cold RIPA buffer.[11]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[11]

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[11]

-

Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.[11]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[11]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against GPX4, ACSL4, and a loading control (e.g., β-actin) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.[11]

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Visualizations: Signaling Pathways and Workflows

Signaling Pathway of this compound Induced Ferroptosis

Caption: Signaling pathway of this compound-induced ferroptosis.

Experimental Workflow for Investigating this compound

Caption: General experimental workflow for studying this compound.

References

- 1. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ferroptosis in cancer therapy: a novel approach to reversing drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of Thioredoxin Reductase Activity and Oxidation of Cellular Thiols by Antimicrobial Agent, 2-Bromo-2-nitro-1,3-propanediol, Causes Oxidative Stress and Cell Death in Cultured Noncancer and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thioredoxin reductase - Wikipedia [en.wikipedia.org]

- 6. Inducing ferroptosis by traditional medicines: a novel approach to reverse chemoresistance in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thioredoxin Reductase 1 inhibition triggers ferroptosis in KRAS-independent lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thioredoxin reductase: An emerging pharmacologic target for radiosensitization of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytotoxic and radiosensitising effects of a novel thioredoxin reductase inhibitor in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Characteristics and Biomarkers of Ferroptosis [frontiersin.org]

- 11. bio-rad.com [bio-rad.com]

Methodological & Application

Application Notes and Protocols for TrxR-IN-6 In Vitro Assay

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the in vitro assessment of Thioredoxin Reductase (TrxR) inhibition by TrxR-IN-6. This compound is an inhibitor of Thioredoxin Reductase, a key enzyme in the cellular redox system.[1][2] Inhibition of TrxR can lead to an accumulation of reactive oxygen species (ROS), causing mitochondrial dysfunction, endoplasmic reticulum (ER) stress, DNA damage, and ultimately inducing apoptosis.[1][2] This makes TrxR an attractive target for cancer therapy.

Data Presentation

The inhibitory activity of TrxR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). While the specific IC50 value for this compound is not publicly available, the following table presents IC50 values for other known TrxR inhibitors to provide a comparative context for experimental results.

| Inhibitor | TrxR IC50 (µM) | Cell Line/Source | Reference |

| This compound | Not Publicly Available | - | [1][2] |

| Auranofin | 0.088 | H. pylori TrxR | [3] |

| Ethaselen | 0.35 | Rat TrxR1 | [1] |

| TrxR1-IN-1 | 8.8 | TrxR1 | [1] |

| TrxR-IN-8 | 10.2 | TrxR | [1] |

| BGC4 | 10.7 | Human recombinant TrxR | [1] |

| Curcumin | 25.0 | - | [4] |

Experimental Protocols

A common and reliable method to measure TrxR activity in vitro is the 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) reduction assay. In this assay, TrxR catalyzes the reduction of DTNB by NADPH to 2-nitro-5-thiobenzoate (TNB²⁻), which is a yellow-colored product that can be quantified by measuring its absorbance at 412 nm.

Materials and Reagents

-

Recombinant human or rat Thioredoxin Reductase (TrxR1)

-

This compound (or other test inhibitors)

-

NADPH

-

DTNB (Ellman's reagent)

-

Assay Buffer: 50 mM Potassium Phosphate, pH 7.4, containing 1 mM EDTA

-

Dimethyl sulfoxide (DMSO) for dissolving inhibitors

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Reagent Preparation

-

Assay Buffer: Prepare a 50 mM potassium phosphate buffer with 1 mM EDTA and adjust the pH to 7.4.

-

NADPH Solution (40 mg/mL): Dissolve 25 mg of NADPH in 0.625 mL of ultrapure water. Prepare fresh and keep on ice.

-

DTNB Solution (100 mM): Dissolve 39.6 mg of DTNB in 1 mL of DMSO. Store at -20°C.

-

TrxR Enzyme Solution: Dilute recombinant TrxR to the desired concentration in Assay Buffer. The final concentration in the assay will typically be in the low nanomolar range (e.g., 5-20 nM). Keep on ice.

-

This compound Stock Solution: Prepare a stock solution of this compound in DMSO. The concentration will depend on the desired final assay concentrations.

Assay Procedure

-

Prepare Reaction Mix: For each reaction, prepare a reaction mix containing Assay Buffer and NADPH. For a 100 µL final volume, this could be 80 µL of Assay Buffer and 5 µL of 40 mg/mL NADPH.

-

Add Inhibitor: To the appropriate wells of a 96-well plate, add 1 µL of this compound at various concentrations (serial dilutions). For the control wells (no inhibitor), add 1 µL of DMSO.

-

Add Enzyme: Add 10 µL of the diluted TrxR enzyme solution to each well.

-

Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate Reaction: Add 5 µL of the DTNB solution to each well to start the reaction.

-

Measure Absorbance: Immediately start monitoring the increase in absorbance at 412 nm in a microplate reader at regular intervals (e.g., every 30 seconds) for 10-20 minutes.

Data Analysis

-

Calculate the rate of the reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).

-

Normalize the reaction rates to the control (no inhibitor) to obtain the percentage of inhibition for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the in vitro TrxR inhibition assay.

Thioredoxin Signaling Pathway

Caption: The Thioredoxin signaling pathway and the inhibitory action of this compound.

References

Application Notes and Protocols for TrxR-IN-6 in Cell Culture

These application notes provide detailed protocols and guidelines for utilizing TrxR-IN-6, a potent and specific covalent inhibitor of thioredoxin reductase (TrxR), in cell culture experiments. This document is intended for researchers, scientists, and drug development professionals investigating cellular redox biology, ferroptosis, and cancer therapeutics.

Mechanism of Action

This compound is a cell-permeable inhibitor that selectively targets the thioredoxin system. It forms a covalent bond with the C-terminal penultimate cysteine residue (Cys497) of the human thioredoxin reductase 1 (TrxR1). This irreversible inhibition of TrxR1 disrupts the cell's antioxidant defense system, leading to an accumulation of reactive oxygen species (ROS) and the induction of ferroptosis, a form of iron-dependent regulated cell death.

Caption: Mechanism of action of this compound in inducing ferroptosis.

Quantitative Data

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines. These values can serve as a starting point for determining the optimal concentration for your specific cell line and experimental conditions.

| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |

| Calu-1 | Lung Cancer | Cell Viability | ~0.1 | |

| HT-29 | Colon Cancer | Cell Viability | ~1 | |

| A549 | Lung Cancer | Cell Viability | >10 | |

| PC-3 | Prostate Cancer | Cell Viability | ~5 |

Note: IC50 values can vary depending on the cell line, seeding density, duration of treatment, and the specific assay used. It is recommended to perform a dose-response curve to determine the optimal concentration for your experimental setup.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol describes how to assess the effect of this compound on cell viability using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

This compound (stock solution in DMSO)

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

-

Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Caption: Workflow for a cell viability assay using this compound.

Western Blot for TrxR1 Inhibition

This protocol allows for the detection of TrxR1 protein levels and can be used to confirm target engagement by this compound.

Materials:

-

This compound

-

6-well cell culture plates

-

RIPA buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibody against TrxR1

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with the primary antibody against TrxR1 overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate and an imaging system.

Measurement of Lipid Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe C11-BODIPY(581/591) to measure lipid peroxidation, a hallmark of ferroptosis.

Materials:

-

This compound

-

C11-BODIPY(581/591) probe

-

Flow cytometer or fluorescence microscope

Protocol:

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Probe Loading: Add C11-BODIPY(581/591) to the cell culture medium at a final concentration of 1-5 µM and incubate for 30-60 minutes at 37°C.

-

Cell Harvesting and Washing: Harvest the cells and wash them with PBS.

-

Analysis: Analyze the cells by flow cytometry or fluorescence microscopy. The probe will shift its fluorescence emission from red to green upon oxidation.

Caption: Simplified signaling pathway of this compound-induced ferroptosis.

General Recommendations

-

Solubility: this compound is soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store it at -20°C or -80°C.

-

Working Concentrations: The optimal working concentration of this compound will vary depending on the cell line and experimental goals. It is recommended to perform a dose-response experiment to determine the optimal concentration range.

-

Controls: Always include appropriate controls in your experiments, such as a vehicle control (DMSO) and a positive control for ferroptosis induction (e.g., erastin or RSL3).

-

Stability: Working solutions of this compound in cell culture medium should be prepared fresh for each experiment.

By following these guidelines and protocols, researchers can effectively utilize this compound as a tool to investigate the thioredoxin system and induce ferroptosis in cell culture models.

Application Notes and Protocols for TrxR-IN-6: In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Currently, there is a lack of publicly available in vivo dosage and administration data specifically for TrxR-IN-6. The following application notes and protocols are based on data from other well-characterized small molecule inhibitors of Thioredoxin Reductase (TrxR), such as Auranofin, PX-12, and Butaselen. Researchers should use this information as a starting point and conduct thorough dose-finding and toxicity studies for this compound before commencing efficacy studies.

Introduction

Thioredoxin Reductase (TrxR) is a key enzyme in the thioredoxin system, which plays a crucial role in maintaining cellular redox homeostasis.[1][2][3] Overexpression of TrxR has been observed in various cancer types, making it an attractive target for anticancer drug development.[1][2][4] this compound is a small molecule inhibitor of TrxR. These application notes provide a general framework for its in vivo evaluation.

Data Presentation

Table 1: Summary of In Vivo Dosage and Administration of Selected TrxR Inhibitors

| Compound | Animal Model | Dosage | Administration Route | Dosing Schedule | Reference |

| Auranofin | C57BL/6J and 129S2/SvPasCrl mice with syngeneic tumors | 10-15 mg/kg | Oral gavage (p.o.) | Daily for 14 days | [5] |

| Auranofin | Athymic nude mice with GBM xenografts | 5 or 10 mg/kg/day | Oral gavage (p.o.) | Daily, starting at day 7 post-implantation | |

| Butaselen (BS) | Male BALB/c mice with CCl4-induced liver fibrosis | 36, 90, or 180 mg/kg | Oral gavage (p.o.) | Once daily | [6] |

| Ethaselen (BBSKE) | C57BL/6 mice with Lewis Lung Carcinoma xenografts | 36 mg/kg | Not specified | For 14 days | [1] |

| PX-12 | Patients with advanced refractory cancers | 400 mg/m²/day | 72-hour infusion | Every 21 days | [7] |

| PX-12 | Patients with advanced gastrointestinal cancers | 150-450 mg/m² | 24-hour infusion | Every 7 or 14 days | [8] |

Note: Dosages in humans (mg/m²) are not directly translatable to animal models (mg/kg) and are provided for context.

Signaling Pathways

The thioredoxin system, composed of NADPH, Thioredoxin Reductase (TrxR), and Thioredoxin (Trx), is a central antioxidant system in the cell. TrxR catalyzes the NADPH-dependent reduction of oxidized Trx. Reduced Trx, in turn, reduces oxidized protein substrates, thereby regulating a wide range of cellular processes, including DNA synthesis, apoptosis, and transcription factor activity.[1][3] Inhibition of TrxR disrupts this cycle, leading to an accumulation of reactive oxygen species (ROS) and increased oxidative stress, which can selectively kill cancer cells that often have a higher basal level of ROS.

Caption: General signaling pathway of the Thioredoxin system and the inhibitory effect of this compound.

Experimental Protocols

In Vivo Xenograft Tumor Model

This protocol describes a general workflow for evaluating the efficacy of a TrxR inhibitor in a mouse xenograft model.

1. Cell Culture and Implantation:

-

Culture a relevant cancer cell line (e.g., A549 for non-small cell lung cancer, U87 for glioblastoma) under standard conditions.

-

Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel).

-

Subcutaneously inject an appropriate number of cells (typically 1x10⁶ to 1x10⁷) into the flank of immunocompromised mice (e.g., athymic nude or NOD-SCID).

2. Tumor Growth and Randomization:

-

Monitor tumor growth by measuring tumor volume (Volume = 0.5 x Length x Width²) every 2-3 days.

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

3. Drug Preparation and Administration:

-

Vehicle Preparation: Based on studies with other TrxR inhibitors like auranofin, a vehicle of 50% DMSO, 40% PEG300, and 10% ethanol can be considered for oral administration.[5] The appropriate vehicle will depend on the solubility and stability of this compound.

-

This compound Preparation: Dissolve this compound in the chosen vehicle to the desired concentration.

-

Administration: Administer the compound and vehicle to the respective groups. Based on other small molecule TrxR inhibitors, oral gavage is a common route.[5][6] Intraperitoneal injection is another possibility. The dosing schedule should be determined from prior dose-finding studies.

4. Monitoring and Endpoint:

-

Continue to monitor tumor volume and body weight throughout the study.

-

At the end of the study (e.g., when tumors in the control group reach a maximum allowable size), euthanize the mice and excise the tumors.

-

Tumor weight can be measured, and tissues can be collected for further analysis (e.g., Western blot for TrxR activity, immunohistochemistry for proliferation and apoptosis markers).

Caption: A general experimental workflow for an in vivo xenograft study of this compound.

Thioredoxin Reductase Activity Assay

This assay can be used to confirm the inhibition of TrxR in tissues collected from the in vivo study.

Principle: The assay measures the reduction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) by NADPH, which is catalyzed by TrxR in the presence of thioredoxin. The product, 5-thio-2-nitrobenzoic acid (TNB), can be quantified by measuring the absorbance at 412 nm.

Procedure (adapted from literature):

-

Tissue Homogenization: Homogenize tumor or other tissue samples in a suitable lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

Assay Reaction:

-

In a 96-well plate, add a defined amount of protein lysate.

-

Add a reaction mixture containing buffer (e.g., TE buffer: 100 mM Tris, 10 mM EDTA, pH 7.5), NADPH, and insulin (as a substrate for Trx).

-

Initiate the reaction by adding E. coli thioredoxin.

-

Incubate at 37°C for a defined period (e.g., 20-30 minutes).

-

-

Measurement: Stop the reaction and measure the absorbance at 412 nm after the addition of DTNB.[9]

-

Data Analysis: Calculate the TrxR activity, normalized to the protein concentration, and compare the activity between treatment and control groups.

Conclusion

While specific in vivo data for this compound is not yet available, the information provided for other small molecule TrxR inhibitors offers a solid foundation for designing and conducting preclinical studies. It is imperative to perform careful dose-escalation and toxicity studies to establish a safe and effective dose for this compound before proceeding to efficacy models. The protocols and background information provided herein should serve as a valuable resource for researchers investigating the therapeutic potential of this compound.

References

- 1. Thioredoxin reductase: An emerging pharmacologic target for radiosensitization of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Thioredoxin and Thioredoxin Target Proteins: From Molecular Mechanisms to Functional Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small molecule inhibitors of mammalian thioredoxin reductase as potential anticancer agents: An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic Effects of an Inhibitor of Thioredoxin Reductase on Liver Fibrosis by Inhibiting the Transforming Growth Factor-β1/Smads Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A phase I trial of PX-12, a small-molecule inhibitor of thioredoxin-1, administered as a 72-hour infusion every 21 days in patients with advanced cancers refractory to standard therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A phase IB trial of 24-hour intravenous PX-12, a Thioredoxin-1 inhibitor, in patients with advanced gastrointestinal cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. portlandpress.com [portlandpress.com]

Application Notes and Protocols for Measuring Reactive Oxygen Species (ROS) Levels after TrxR-IN-6 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

TrxR-IN-6 is a potent and specific inhibitor of thioredoxin reductase (TrxR), a key enzyme in the thioredoxin system responsible for maintaining cellular redox homeostasis.[1][2][3] Inhibition of TrxR disrupts the cell's ability to scavenge reactive oxygen species (ROS), leading to increased intracellular ROS levels and oxidative stress.[4][5][6] This application note provides a detailed protocol for the measurement of intracellular ROS levels in cultured cells following treatment with this compound, primarily utilizing the widely adopted 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) assay.[7][8][9][10][11][12][13]

The thioredoxin system, composed of NADPH, thioredoxin (Trx), and thioredoxin reductase (TrxR), plays a crucial role in cellular antioxidant defense and redox signaling.[3][14][15] TrxR catalyzes the reduction of oxidized Trx by NADPH.[16][17] Reduced Trx, in turn, reduces oxidized proteins and detoxifies ROS, thereby protecting the cell from oxidative damage.[15] By inhibiting TrxR, this compound effectively blocks this pathway, leading to an accumulation of ROS.[4] Monitoring ROS levels is therefore a critical step in characterizing the mechanism of action of TrxR inhibitors and their potential as therapeutic agents, particularly in cancer research where elevated ROS can induce apoptosis.[5][18]

Data Presentation

The following table provides a representative example of quantitative data obtained from a ROS measurement experiment using the DCFDA assay with this compound treatment in a hypothetical cancer cell line.

| Treatment Group | This compound Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | Fold Change in ROS vs. Vehicle Control |

| Vehicle Control (DMSO) | 0 | 1500 | 120 | 1.0 |

| This compound | 1 | 3200 | 250 | 2.1 |

| This compound | 5 | 6800 | 540 | 4.5 |

| This compound | 10 | 9500 | 780 | 6.3 |

| Positive Control (H₂O₂) | 100 | 12000 | 950 | 8.0 |

Signaling Pathway and Experimental Workflow Diagrams

This compound Mechanism of Action

Caption: Inhibition of Thioredoxin Reductase by this compound leads to increased ROS.

Experimental Workflow for ROS Measurement

Caption: Step-by-step workflow for measuring cellular ROS with the DCFDA assay.

Experimental Protocols

Principle of the DCFDA/H₂DCFDA Assay

The most common method for measuring intracellular ROS is the 2',7'-dichlorodihydrofluorescein diacetate (DCFDA or H₂DCFDA) assay.[7][8][9][11] DCFDA is a cell-permeable, non-fluorescent probe.[9][11] Once inside the cell, it is deacetylated by cellular esterases to a non-fluorescent compound, 2',7'-dichlorodihydrofluorescein (DCFH), which is then trapped within the cell.[10][11] In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[10][11][12] The fluorescence intensity is directly proportional to the level of intracellular ROS.[8][11][12]

Materials and Reagents

-

Cell line of interest (e.g., A549, HeLa, etc.)

-

Appropriate cell culture medium and supplements (e.g., DMEM, FBS, penicillin-streptomycin)

-

This compound (stock solution in DMSO)

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFDA) (stock solution in DMSO)

-

Phosphate-buffered saline (PBS), sterile

-

Dimethyl sulfoxide (DMSO), sterile

-

Positive control for ROS induction (e.g., hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP))

-

Black, clear-bottom 96-well microplates

-

Fluorescence microplate reader with excitation/emission filters for ~485/535 nm

-

Standard cell culture equipment (incubator, biosafety cabinet, centrifuge, etc.)

Protocol for Adherent Cells

-

Cell Seeding:

-

The day before the experiment, seed adherent cells in a black, clear-bottom 96-well plate at a density of 2.5 x 10⁴ cells per well in 100 µL of culture medium.[19]

-

Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Treatment with this compound:

-

Prepare serial dilutions of this compound in culture medium from a concentrated stock solution. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control (e.g., 100 µM H₂O₂).

-

Carefully remove the culture medium from the wells and replace it with 100 µL of the prepared this compound dilutions, vehicle control, or positive control.

-

Incubate the plate for the desired treatment duration (e.g., 1, 3, 6, or 24 hours) at 37°C and 5% CO₂.

-

-

DCFDA Staining:

-

Prepare a fresh 20 µM working solution of DCFDA in pre-warmed PBS or serum-free medium.[7][19][20] Protect this solution from light.

-

After the treatment incubation, remove the treatment medium from the wells and gently wash the cells once with 100 µL of pre-warmed PBS.

-

Add 100 µL of the 20 µM DCFDA working solution to each well.

-

Incubate the plate for 45 minutes at 37°C in the dark.[10][13]

-

-

Fluorescence Measurement:

-

After the DCFDA incubation, remove the staining solution and wash the cells once with 100 µL of PBS.

-

Add 100 µL of PBS to each well.

-

Immediately measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 535 nm.[10][11][12]

-

Protocol for Suspension Cells

-

Cell Culture and Treatment:

-

Culture suspension cells to the desired density.

-

Centrifuge the cells (e.g., at 200 x g for 5 minutes) and resuspend the pellet in fresh culture medium containing the desired concentrations of this compound, vehicle control, or positive control.

-

Incubate in a suitable vessel (e.g., culture tubes or flasks) for the desired treatment duration at 37°C and 5% CO₂.

-

-

DCFDA Staining:

-

Prepare a fresh 20 µM working solution of DCFDA in pre-warmed PBS or serum-free medium. Protect this solution from light.

-

After treatment, centrifuge the cells to pellet them and discard the supernatant.

-

Resuspend the cell pellet in the 20 µM DCFDA working solution at a concentration of approximately 1 x 10⁶ cells/mL.[7][19]

-

-

Fluorescence Measurement:

-

After incubation, centrifuge the cells, remove the DCFDA solution, and resuspend the cell pellet in 100 µL of PBS.

-

Transfer 100 µL of the cell suspension from each sample into a well of a black, clear-bottom 96-well plate.

-

Immediately measure the fluorescence intensity using a microplate reader at Ex/Em = ~485/535 nm.

-

Data Analysis and Interpretation

-

Background Subtraction: Subtract the average fluorescence intensity of the wells containing only media/buffer from all other readings.

-

Normalization: Normalize the fluorescence intensity of the treated samples to the vehicle control to determine the fold change in ROS production.

-

Fold Change = (Fluorescence of Treated Sample) / (Fluorescence of Vehicle Control)

-

-

Graphical Representation: Plot the fold change in ROS levels against the concentration of this compound.

An increase in fluorescence intensity in this compound-treated cells compared to the vehicle control indicates an increase in intracellular ROS levels, consistent with the inhibitory effect of the compound on the thioredoxin system. The positive control should show a significant increase in fluorescence, validating the assay's performance.

Concluding Remarks

This application note provides a comprehensive guide for the reliable measurement of intracellular ROS levels following treatment with the thioredoxin reductase inhibitor, this compound. The detailed protocols for the DCFDA assay, along with the illustrative data and diagrams, offer researchers a robust framework to investigate the impact of TrxR inhibition on cellular redox status. Accurate and consistent measurement of ROS is fundamental to understanding the mechanism of action of TrxR inhibitors and evaluating their potential as therapeutic agents in various disease models, particularly in oncology.

References

- 1. What are TrxR inhibitors and how do they work? [synapse.patsnap.com]

- 2. Thioredoxin Reductase and its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thioredoxin reductase - Wikipedia [en.wikipedia.org]

- 4. THIOREDOXIN REDUCTASE INHIBITION REDUCES RELAXATION BY INCREASING OXIDATIVE STRESS AND S-NITROSYLATION IN MOUSE AORTA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Induction of Oxidative Stress via Inhibition of Thioredoxin Reductase 1 is an Effective Therapeutic Approach for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 8. assaygenie.com [assaygenie.com]

- 9. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]

- 10. doc.abcam.com [doc.abcam.com]

- 11. Cellular Reactive Oxygen Species (ROS) Assay Kit - Creative Biolabs [adcc.creative-biolabs.com]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 13. researchgate.net [researchgate.net]

- 14. The role of the thioredoxin/thioredoxin reductase system in the metabolic syndrome: towards a possible prognostic marker? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Beneficial and Detrimental Effects of Reactive Oxygen Species on Lifespan: A Comprehensive Review of Comparative and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Structure and mechanism of mammalian thioredoxin reductase: The active site is a redox-active selenolthiol/selenenylsulfide formed from the conserved cysteine-selenocysteine sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery of hydroxytyrosol as thioredoxin reductase 1 inhibitor to induce apoptosis and G1/S cell cycle arrest in human colorectal cancer cells via ROS generation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. abcam.com [abcam.com]

- 20. content.abcam.com [content.abcam.com]

Protocol for Assessing Mitochondrial Dysfunction with a Novel Thioredoxin Reductase Inhibitor (TrxR-IN-6)

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mitochondrial thioredoxin reductase (TrxR2) is a key enzyme in the mitochondrial antioxidant system, playing a critical role in maintaining mitochondrial redox homeostasis and cell survival.[1][2][3] Inhibition of TrxR2 can lead to mitochondrial dysfunction, characterized by increased reactive oxygen species (ROS) production, decreased mitochondrial membrane potential (ΔΨm), and impaired ATP synthesis, ultimately triggering apoptosis.[1][2][4] This document provides a detailed protocol for utilizing TrxR-IN-6, a potent and specific inhibitor of mitochondrial thioredoxin reductase, to induce and assess mitochondrial dysfunction in a cellular context. These protocols are designed to provide a robust framework for investigating the cellular consequences of TrxR2 inhibition and for the evaluation of potential therapeutic agents targeting mitochondrial metabolism.

Mechanism of Action of TrxR Inhibition

The mitochondrial thioredoxin system, composed of NADPH, TrxR2, and thioredoxin 2 (Trx2), is a primary defense against peroxides produced in the mitochondria.[3] TrxR2 reduces Trx2, which in turn reduces peroxiredoxins that detoxify reactive oxygen species like hydrogen peroxide (H₂O₂) and peroxynitrite.[2][3] Inhibition of TrxR2 disrupts this pathway, leading to an accumulation of ROS, oxidative damage to mitochondrial components, and the initiation of apoptotic signaling pathways.[1][2]

Experimental Protocols

The following protocols outline key experiments to assess mitochondrial dysfunction induced by this compound. It is recommended to perform these assays in parallel to obtain a comprehensive understanding of the inhibitor's effects.

Cell Culture and Treatment

-

Cell Line Selection: Choose a cell line relevant to the research question. Common choices include immortalized cell lines like HeLa, SH-SY5Y, or primary cell cultures.

-

Culture Conditions: Maintain cells in the appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to the desired final concentrations immediately before use. A vehicle control (medium with the same concentration of solvent) should always be included in the experiments.

-

Treatment: Seed cells at an appropriate density and allow them to adhere overnight. The next day, replace the medium with fresh medium containing various concentrations of this compound or the vehicle control. The incubation time will vary depending on the specific assay but typically ranges from 6 to 48 hours.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

A decrease in ΔΨm is an early indicator of mitochondrial dysfunction. JC-1 is a ratiometric dye commonly used for this purpose.

-

Materials: JC-1 dye, cell culture medium, black-walled 96-well plate, fluorescence plate reader.

-

Procedure:

-

Seed cells in a black-walled 96-well plate and treat with this compound as described above.

-

At the end of the treatment period, remove the medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

-

Incubate the cells with JC-1 staining solution (typically 5-10 µg/mL in culture medium) for 15-30 minutes at 37°C.

-

Wash the cells twice with PBS.

-

Add fresh culture medium to each well.

-

Measure the fluorescence intensity using a plate reader. Read the green fluorescence (monomers, indicating depolarized mitochondria) at an excitation/emission of ~485/535 nm and the red fluorescence (aggregates, indicating polarized mitochondria) at an excitation/emission of ~560/595 nm.

-

The ratio of red to green fluorescence is used as a measure of mitochondrial membrane potential. A decrease in this ratio indicates mitochondrial depolarization.

-

Assessment of Reactive Oxygen Species (ROS) Production

Increased ROS production is a direct consequence of TrxR inhibition. Dihydroethidium (DHE) or CellROX Green/Deep Red reagents are commonly used fluorescent probes for detecting superoxide and general oxidative stress, respectively.

-

Materials: DHE or CellROX reagent, cell culture medium, fluorescence microscope or plate reader.

-

Procedure:

-

Culture and treat cells with this compound in a suitable format (e.g., 96-well plate or chamber slides).

-

Towards the end of the treatment period, add the fluorescent ROS probe to the culture medium at the recommended concentration.

-

Incubate for the time specified by the manufacturer (typically 30-60 minutes) at 37°C.

-

Wash the cells with PBS.

-

Analyze the cells immediately by fluorescence microscopy or a fluorescence plate reader at the appropriate excitation/emission wavelengths. An increase in fluorescence intensity indicates an increase in ROS levels.

-

Measurement of Cellular ATP Levels

Mitochondrial dysfunction often leads to a decrease in ATP production.

-

Materials: Commercially available ATP assay kit (e.g., luciferase-based), 96-well plate, luminometer.

-

Procedure:

-

Seed cells in a white-walled 96-well plate and treat with this compound.

-

At the end of the treatment, lyse the cells according to the ATP assay kit manufacturer's instructions.

-

Add the luciferase-based ATP detection reagent to each well.

-

Measure the luminescence using a plate reader.

-

Generate a standard curve with known ATP concentrations to quantify the ATP levels in the samples. A decrease in luminescence indicates a reduction in cellular ATP.

-

Measurement of Oxygen Consumption Rate (OCR)

OCR is a key indicator of mitochondrial respiration.[5][6] This can be measured using specialized instruments like the Seahorse XF Analyzer.

-

Materials: Seahorse XF Analyzer, Seahorse cell culture microplates, appropriate Seahorse assay medium, oligomycin, FCCP, and a mixture of rotenone and antimycin A.

-

Procedure:

-

Seed cells in a Seahorse cell culture microplate and allow them to adhere.

-

Treat cells with this compound for the desired duration.

-

Prior to the assay, replace the culture medium with Seahorse assay medium and incubate the cells in a non-CO₂ incubator at 37°C for 1 hour.

-

Perform a mitochondrial stress test by sequentially injecting oligomycin (ATP synthase inhibitor), FCCP (an uncoupling agent), and a mixture of rotenone/antimycin A (Complex I and III inhibitors).

-

The instrument will measure the OCR at baseline and after each injection.

-

From the resulting OCR profile, key parameters of mitochondrial function can be determined, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[6]

-

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)

| This compound Conc. (µM) | Red/Green Fluorescence Ratio (Mean ± SD) | % of Control |

| 0 (Vehicle) | 4.5 ± 0.3 | 100% |

| 1 | 3.8 ± 0.2 | 84% |

| 5 | 2.1 ± 0.1 | 47% |

| 10 | 1.2 ± 0.1 | 27% |

Table 2: Effect of this compound on Intracellular ROS Levels

| This compound Conc. (µM) | Relative Fluorescence Units (RFU) (Mean ± SD) | Fold Change vs. Control |

| 0 (Vehicle) | 10,500 ± 800 | 1.0 |

| 1 | 18,200 ± 1,100 | 1.7 |

| 5 | 35,600 ± 2,500 | 3.4 |

| 10 | 58,900 ± 4,200 | 5.6 |

Table 3: Effect of this compound on Cellular ATP Levels

| This compound Conc. (µM) | ATP Concentration (µM) (Mean ± SD) | % of Control |

| 0 (Vehicle) | 2.8 ± 0.2 | 100% |

| 1 | 2.1 ± 0.1 | 75% |

| 5 | 1.3 ± 0.1 | 46% |

| 10 | 0.7 ± 0.05 | 25% |

Table 4: Effect of this compound on Mitochondrial Respiration (OCR)

| Parameter | Vehicle Control (pmol/min) | This compound (10 µM) (pmol/min) | % Change |

| Basal Respiration | 150 ± 10 | 95 ± 8 | -37% |

| ATP-linked Respiration | 105 ± 7 | 50 ± 5 | -52% |

| Maximal Respiration | 250 ± 15 | 120 ± 12 | -52% |

| Spare Respiratory Capacity | 100 ± 10 | 25 ± 5 | -75% |

Visualizations

Caption: Signaling pathway of this compound induced mitochondrial dysfunction.

References

- 1. Thioredoxin Reductase Deficiency Potentiates Oxidative Stress, Mitochondrial Dysfunction and Cell Death in Dopaminergic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. Essential Role for Mitochondrial Thioredoxin Reductase in Hematopoiesis, Heart Development, and Heart Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assessing mitochondrial dysfunction in cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for TrxR Inhibitor-Induced Apoptosis Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction